N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355312
InChI: InChI=1S/C22H21ClN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30)
SMILES:
Molecular Formula: C22H21ClN4O3
Molecular Weight: 424.9 g/mol

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16355312

Molecular Formula: C22H21ClN4O3

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide -

Specification

Molecular Formula C22H21ClN4O3
Molecular Weight 424.9 g/mol
IUPAC Name N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide
Standard InChI InChI=1S/C22H21ClN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30)
Standard InChI Key JVUYADJWEXGJDQ-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Introduction

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound belonging to the indolecarboxamide class. It features an indole core, a chlorophenyl group, and a pyrrolidinone moiety, which contribute to its biological activity and chemical properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis

The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, which may vary based on the availability of reagents and desired purity levels. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.

Synthesis Steps

  • Preparation of Precursors: This involves synthesizing the necessary indole and pyrrolidinone derivatives.

  • Coupling Reactions: The indole and pyrrolidinone moieties are linked through a carbonyl group.

  • Purification: Techniques like chromatography are used to purify the final product.

Biological Activity

Preliminary studies suggest that N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide may possess anti-inflammatory, analgesic, and potential neuroprotective properties. Its unique structural features allow it to interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.

Potential Applications

Given its biological activities, N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammation, pain, and neurodegenerative diseases.

Potential Therapeutic Areas

  • Inflammatory Disorders: Conditions like arthritis or asthma.

  • Pain Management: Chronic or acute pain relief.

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, etc.

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